molecular formula C28H27N5O2 B11421012 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B11421012
M. Wt: 465.5 g/mol
InChI Key: UZPHCGZTEXZEHU-UHFFFAOYSA-N
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Description

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinazoline-1-amine with appropriate amines and triazole-2-thiol under anhydrous conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide is unique due to its specific triazoloquinazoline core structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C28H27N5O2/c34-26(29-19-17-21-9-3-1-4-10-21)16-15-25-30-31-28-32(20-18-22-11-5-2-6-12-22)27(35)23-13-7-8-14-24(23)33(25)28/h1-14H,15-20H2,(H,29,34)

InChI Key

UZPHCGZTEXZEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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